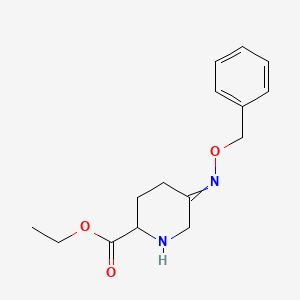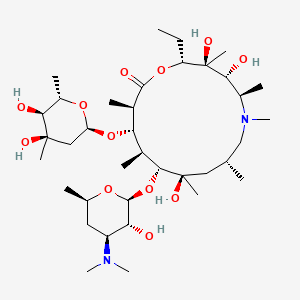
アルテメテル不純物1
説明
An impurity of Artemether. Artemether is an antimalarial for the treatment of multiple drug-resistant strains of Plasmodium falciparum malaria.
科学的研究の応用
方法バリデーション
この化合物は、医薬品試験で使用される特定の方法がその目的のために適していることを確認するための規制上の要件である分析方法のバリデーションに不可欠です {svg_1}.
品質管理アプリケーション
製薬業界では、アルテメテル不純物1は、アルテメテルの商業生産中の品質管理に使用されます。 これは、最終製品に含まれる不純物を特定および定量化するのに役立ちます {svg_2}.
医薬品研究
研究者は、this compoundを新しい医薬品化合物の合成と特性評価に使用します。 これは、アルテメテルの安定性と分解経路の研究に特に役立ちます {svg_3}.
FTIR分光法
フーリエ変換赤外(FTIR)分光法は、this compoundを使用して、医薬品中の有効成分を特定および定量化します。 これは、化合物の物理化学的フィンガープリントを提供する非破壊的な方法です {svg_4}.
遺伝毒性研究
This compoundは、遺伝毒性研究で使用され、医薬品化合物の潜在的な遺伝毒性効果を評価します。 これは、新しい薬剤の安全性プロファイルを評価するために不可欠です {svg_5}.
作用機序
Target of Action
Artemether Impurity 1, also known as (2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal, primarily targets the erythrocytic stages of Plasmodium species . These species are responsible for causing malaria, a disease that affects millions of people worldwide .
Mode of Action
The mode of action of Artemether Impurity 1 involves an interaction with ferriprotoporphyrin IX, or heme, or ferrous ions, in the acidic parasite food vacuole . This interaction results in the generation of cytotoxic radical species . These radicals can damage the parasite, leading to its death and the subsequent clearance of the infection .
Biochemical Pathways
The biochemical pathways affected by Artemether Impurity 1 are those involved in the life cycle of the Plasmodium species. By interacting with heme or ferrous ions in the parasite’s food vacuole, Artemether Impurity 1 disrupts the normal functioning of the parasite, leading to its death . The downstream effects of this action include a reduction in the parasite biomass and a rapid resolution of the symptoms of malaria .
Pharmacokinetics
Artemether Impurity 1 is absorbed rapidly and is metabolized in the human body to the active metabolite, dihydroartemisinin . Both artemether and dihydroartemisinin are eliminated with terminal half-lives of around 1 hour . The absorption of artemether is improved 2- to 3-fold with food, and it is highly bound to protein (95.4%) .
Result of Action
The result of the action of Artemether Impurity 1 is a rapid reduction in the asexual parasite mass and a prompt resolution of the symptoms of malaria . This is due to the cytotoxic radical species generated by the interaction of Artemether Impurity 1 with heme or ferrous ions in the parasite’s food vacuole .
Action Environment
The action, efficacy, and stability of Artemether Impurity 1 can be influenced by various environmental factors. For instance, the presence of food can significantly enhance the bioavailability of Artemether Impurity 1 . Furthermore, the pharmacokinetics of Artemether Impurity 1 may be affected in patients with hepatic impairment, in pregnant women, and in patients undergoing HIV/AIDS chemotherapy .
特性
IUPAC Name |
(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-9-4-6-13(10(2)8-15)14(17)12(9)7-5-11(3)16/h8-10,12-13H,4-7H2,1-3H3/t9-,10-,12+,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBJZMMNKXQFDB-ISZRLUKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1CCC(=O)C)C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(C(=O)[C@@H]1CCC(=O)C)[C@@H](C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)




